2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Catalog No.
S11507389
CAS No.
M.F
C21H19BrClI2N7O2
M. Wt
770.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chl...

Product Name

2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

IUPAC Name

2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol

Molecular Formula

C21H19BrClI2N7O2

Molecular Weight

770.6 g/mol

InChI

InChI=1S/C21H19BrClI2N7O2/c1-11-6-14(22)17(9-15(11)23)27-19-28-20(30-21(29-19)32-2-4-34-5-3-32)31-26-10-12-7-13(24)8-16(25)18(12)33/h6-10,33H,2-5H2,1H3,(H2,27,28,29,30,31)/b26-10+

InChI Key

ABMGHUREUSIAGS-NSKAYECMSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)O)Br

Isomeric SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)O)Br

2-Hydroxy-3,5-diiodobenzaldehyde, also known as 3,5-diiodosalicylaldehyde, is an organic compound with the molecular formula C7H4I2O2C_7H_4I_2O_2 and a molar mass of 373.91 g/mol. It appears as a crystalline solid that can range in color from white to yellow to green. This compound is characterized by its high density (approximately 2.602 g/cm³) and a melting point of 109-110 °C. It is poorly soluble in water and sensitive to air and light, necessitating storage under inert gas conditions at low temperatures (2–8 °C) .

The compound features a hydroxyl group (-OH) and an aldehyde group (-CHO), which contribute to its reactivity and potential applications in organic synthesis. The presence of iodine substituents enhances its biological activity and makes it a valuable precursor in various

  • Condensation Reactions: It can react with hydrazines to form hydrazone derivatives, which are important in medicinal chemistry for their antimicrobial properties .
  • Iodination: The iodine atoms in the compound can participate in further iodination reactions, expanding the range of derivatives that can be synthesized .
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other functional groups, depending on the reagents used.

Research indicates that 2-hydroxy-3,5-diiodobenzaldehyde exhibits notable biological activities, particularly as an antimicrobial agent. Its derivatives have shown potential against various bacterial strains and fungi, making them candidates for drug development . The compound's structure allows for interactions with biological targets, potentially leading to anticancer properties as well.

The synthesis of 2-hydroxy-3,5-diiodobenzaldehyde typically involves the following methods:

  • Iodination of Salicylaldehyde: This method involves treating salicylaldehyde with iodine and iodic acid under controlled conditions to introduce iodine substituents at the 3 and 5 positions.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving suitable hydrazines or other amines with appropriate aldehydes .
  • Microwave-Assisted Synthesis: Recent advancements include using microwave-assisted techniques for more efficient iodination and condensation reactions, allowing for quicker synthesis times and higher yields .

2-Hydroxy-3,5-diiodobenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an important reagent in the synthesis of complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for antimicrobial and anticancer activities, making them relevant in drug discovery.
  • Chemical Research: The compound is used in studies related to chemical reactivity and mechanism elucidation due to its unique functional groups.

Studies have shown that 2-hydroxy-3,5-diiodobenzaldehyde interacts with various biological molecules. These interactions can lead to changes in cell viability and proliferation rates in microbial cultures. Its hydrazone derivatives have been investigated for their ability to inhibit specific enzymes or pathways involved in cancer progression .

Several compounds share structural similarities with 2-hydroxy-3,5-diiodobenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Iodo-4-hydroxybenzaldehydeContains one iodine atomLess potent antimicrobial activity compared to diiodo derivative
4-HydroxybenzaldehydeNo iodine substitutionCommonly used as a building block but lacks enhanced biological activity
5-Iodo-2-hydroxybenzaldehydeOne iodine at position 5Similar reactivity but different biological profile
SalicylaldehydeNo iodine substituentsBase structure for many derivatives but less reactive than iodinated variants

The uniqueness of 2-hydroxy-3,5-diiodobenzaldehyde lies in its dual iodine substitutions which significantly enhance its reactivity and biological activity compared to its analogs.

XLogP3

6.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

768.85616 g/mol

Monoisotopic Mass

768.85616 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

Explore Compound Types